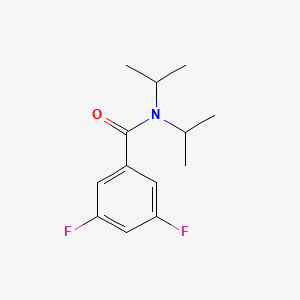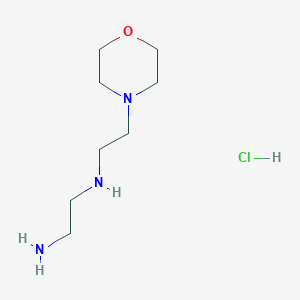
N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C4H14ClN3. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant. The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50-150°C and pressures of 5-25 MPa .
Industrial Production Methods: Industrial production methods for this compound involve similar hydrogenation processes but on a larger scale. The use of ion exchange resins and stabilizing agents helps in achieving high product purity and efficiency. The process is designed to inhibit the decomposition of iminodiacetonitrile and extend the catalyst’s service life .
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and medicinal chemistry .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine (III) reagents and organic peroxides.
Reduction: Hydrogenation using catalysts such as palladium or platinum.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted diamines and other nitrogen-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride is used as a building block for synthesizing complex organic molecules. It is also employed in the preparation of ligands for catalysis and coordination chemistry .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in biochemical assays. Its ability to form stable complexes with metal ions makes it useful in various biological applications .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used as a clay-swelling inhibitor in drilling fluids to prevent wellbore instability and reservoir damage. Its adsorption properties on clay surfaces are crucial for its effectiveness in this application .
Wirkmechanismus
The mechanism of action of N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound forms stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. In the context of clay-swelling inhibition, the compound adsorbs onto the surface of clay minerals, reducing their hydration and preventing swelling .
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
Ethylenediamine: A simpler diamine with two primary amine groups, commonly used in the synthesis of various organic compounds.
Uniqueness: N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride is unique due to its morpholinoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and organic substrates .
Eigenschaften
Molekularformel |
C8H20ClN3O |
|---|---|
Molekulargewicht |
209.72 g/mol |
IUPAC-Name |
N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H19N3O.ClH/c9-1-2-10-3-4-11-5-7-12-8-6-11;/h10H,1-9H2;1H |
InChI-Schlüssel |
SDGJJXMYAHOKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


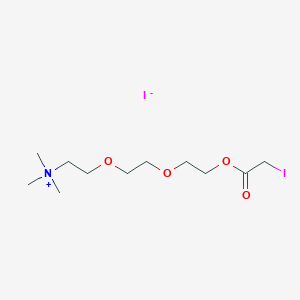
![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)
![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)

![Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate](/img/structure/B13329690.png)

![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
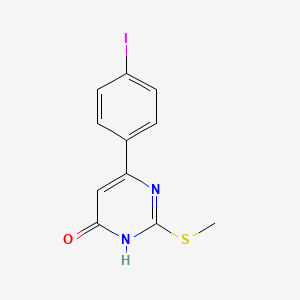
![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)
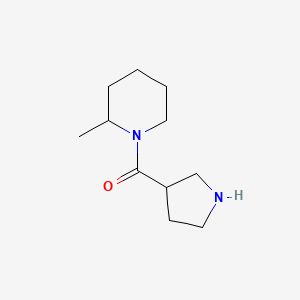
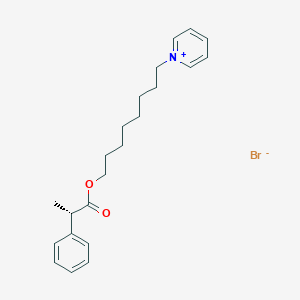

![tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate](/img/structure/B13329739.png)
